(3beta,4beta,21alpha)-21,23-dihydroxyolean-12-en-3-yl-2-O-beta-D-galactopyranosyl-beta-D-Glucopyranosiduronic acid is a natural product found in Crotalaria albida, Glycine max, and other organisms with data available.
Soyasaponin III
CAS No.: 55304-02-4
Cat. No.: VC21346260
Molecular Formula: C42H68O14
Molecular Weight: 797.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55304-02-4 |
---|---|
Molecular Formula | C42H68O14 |
Molecular Weight | 797.0 g/mol |
IUPAC Name | 3,4-dihydroxy-6-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52) |
Standard InChI Key | OKIHRVKXRCAJFQ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)[C@H]1CC(C[C@@H]2O)(C)C)C |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Melting Point | 215 - 216 °C |
Soyasaponin III is a member of the triterpene saponin class, which are glycosylated derivatives of triterpene sapogenins. These compounds are found in various legumes, including soybeans, and play significant roles in the taste and quality of soy-based foods . The sapogenin moiety of Soyasaponin III is typically based on skeletons such as oleanane, ursane, or others .
Biological Activities
Soyasaponin III exhibits several biological activities, including anticancer and hepatoprotective effects.
Anticancer Activity
Research indicates that Soyasaponin III, along with Soyasaponin I and their aglycone form Soyasapogenol B, can inhibit the proliferation of Caco-2 colon cancer cells. Studies have shown that these compounds significantly reduce viable cell numbers and affect cell morphology and Protein Kinase C (PKC) activity .
Hepatoprotective Activity
Soyasaponin III has been found to possess hepatoprotective properties, particularly in the context of immunologically induced liver injury. It is more effective than Soyasaponins I and II, suggesting that the disaccharide group in Soyasaponin III contributes to its enhanced activity .
Synthesis and Modification
Soyasaponin III can be generated or modified through hydrolysis processes. For instance, alkaline hydrolysis can increase the amount of Soyasaponin III by 211% .
Biosynthesis and Genetic Factors
The biosynthesis of Soyasaponin III involves specific glycosyltransferases. The Sg-3 protein in soybeans is crucial for conjugating the third glucose moiety at the C-3 position in saponins, including Soyasaponin III .
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